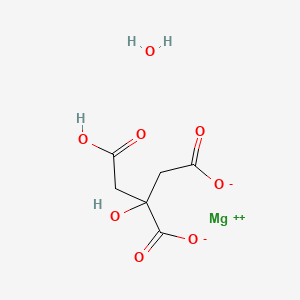

MAGNESIUM CITRATE, DIBASIC HYDRATE

Beschreibung

Historical Trajectories in Fundamental Chemical Research

The preparation of magnesium citrate (B86180) salts has traditionally been achieved through straightforward acid-base neutralization reactions. Early and common methods involve reacting magnesium oxide (MgO) or magnesium carbonate (MgCO₃) with an aqueous solution of citric acid. google.comjournalssystem.com A patent describes a method involving the preparation of a 43-49% aqueous citric acid solution, followed by a neutralization reaction with magnesium oxide or carbonate, concentration, and drying to yield the final product. google.com Another method involves precipitating magnesium citrate from a solution—formed by dissolving basic magnesium carbonate in aqueous citric acid—by adding ethanol. journalssystem.com

While these synthesis methods have been established for some time, a deep understanding of the precise molecular and crystal structure of the resulting compounds is a more recent development. For decades, the exact structural details of many hydrated forms remained poorly defined. A significant advancement in the fundamental understanding of this compound came from modern characterization techniques. For example, a 2020 study utilizing synchrotron X-ray powder diffraction data provided a detailed, definitive crystal structure of magnesium hydrogen citrate dihydrate, Mg(HC₆H₅O₇)(H₂O)₂. iucr.orgresearchgate.net This research elucidated the specific bonding, coordination environment of the magnesium ion, and the conformation of the citrate anion within the crystal lattice, representing a leap from classical synthesis to modern structural chemistry. iucr.org

Contemporary Significance in Material Science and Biochemical Investigations

In contemporary research, Magnesium Citrate, Dibasic Hydrate (B1144303), holds importance in distinct scientific domains, primarily for its chemical properties and bioavailability.

Biochemical Investigations: The compound is frequently used in biochemical research, largely due to its high bioavailability compared to other magnesium salts like magnesium oxide. chemimpex.comchemimpex.com Its solubility and the organic nature of the citrate ligand facilitate absorption. In laboratory settings, it also serves as a crucial buffering agent, helping to stabilize the pH of solutions in various biochemical assays and cellular studies. chemimpex.com

Material Science: In the field of material science, magnesium citrate is investigated for its role in the development of specialized cements. It is used in magnesium-based cementitious materials, such as magnesium oxysulfate (MOS) cement. researchgate.netatlantis-press.com Research has shown that admixtures like citric acid can modify the hydration process and setting times of these cements. nih.gov For example, citric acid has been used as a modifier in MOS cement paste to improve matrix strength. nih.gov While research into organic admixtures for concrete is extensive, specific studies on magnesium citrate's role show it can influence the hydration kinetics and resulting microstructure of these specialized building materials. atlantis-press.comgreenagrochem.com

| Area of Research | Specific Application | Key Research Finding | Reference |

|---|---|---|---|

| Biochemical Investigations | Magnesium Bioavailability | Organic forms of magnesium, like the citrate, exhibit greater absorption and bioavailability compared to inorganic forms such as magnesium oxide. | chemimpex.comchemimpex.com |

| Biochemical Investigations | pH Buffering | Valued for its buffering capacity in laboratory settings to stabilize pH levels in biochemical assays. | chemimpex.com |

| Material Science | Cement Admixture | Used as a modifier in magnesium oxysulfate (MOS) cement systems to improve the compressive strength of the resulting paste. | nih.gov |

| Material Science | Hydration Control | Influences the hydration process of magnesium-based cements, which can affect setting times and the formation of hydration products. | atlantis-press.comresearchgate.net |

Methodological Approaches in Compound Characterization Research

A variety of sophisticated analytical techniques are employed to fully characterize Magnesium Citrate, Dibasic Hydrate, ensuring its identity, purity, and structural integrity. These methods provide critical data on its atomic-level structure and physical properties.

X-ray Diffraction (XRD): Single-crystal and powder X-ray diffraction are the most powerful tools for determining the precise three-dimensional structure of the compound. Synchrotron X-ray powder diffraction, for instance, was used to solve the crystal structure of magnesium hydrogen citrate dihydrate, Mg(HC₆H₅O₇)(H₂O)₂. iucr.org This analysis revealed that the magnesium cation (Mg²⁺) is in a six-coordinate, octahedral environment, bonded to three carboxylate oxygen atoms, the citrate hydroxyl group, and two water molecules. iucr.orgresearchgate.net It also confirmed the trans, trans-conformation of the citrate anion in this specific hydrate. iucr.org

Spectroscopy: Infrared (IR) spectroscopy is used to identify the functional groups within the molecule and confirm the coordination of the citrate ligand to the magnesium ion. The shifts in the characteristic vibrational frequencies of the carboxylate (COO⁻) and hydroxyl (-OH) groups upon bonding to the metal center provide evidence of salt formation and chelation.

Thermal Analysis: Thermogravimetric Analysis (TGA) is essential for determining the water of hydration. By heating the sample under controlled conditions, the loss of water molecules can be measured as a function of temperature. For example, the Australian Therapeutic Goods Administration (TGA) specifies that for magnesium citrate, dibasic tetrahydrate, the loss on drying should be between 22.2% and 28.2%, which corresponds to the theoretical water content of the tetrahydrate form. tga.gov.au This technique is crucial for confirming the specific hydrate of the compound.

| Analytical Method | Information Obtained | Specific Finding for this compound | Reference |

|---|---|---|---|

| X-ray Diffraction (XRD) | Crystal structure, bond lengths, bond angles, and molecular conformation. | Revealed an octahedral coordination for the Mg²⁺ ion and a trans, trans-conformation for the citrate anion in the dihydrate form. | iucr.orgresearchgate.net |

| Thermal Analysis (TGA) | Determines the number of water molecules of hydration and thermal stability. | Used to confirm the water content for specific hydrates, such as the tetrahydrate form (C₆H₆MgO₇·4H₂O). | tga.gov.au |

| Titration | Assay of magnesium content. | Pharmacopoeial methods specify titration with edetate disodium (B8443419) to determine the percentage of magnesium. | drugfuture.com |

| pH Measurement | Acidity/alkalinity of a solution of the compound. | A 2.5% solution in carbon dioxide-free water has a pH between 3.5 and 4.5 for the tetrahydrate form. | tga.gov.au |

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

magnesium;2-(carboxymethyl)-2-hydroxybutanedioate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O7.Mg.H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;1H2/q;+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSXLIRULMXTTLM-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)C(CC(=O)[O-])(C(=O)[O-])O.O.[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8MgO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119851-23-9 | |

| Record name | Citric acid magnesium salt, dibasic hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Process Engineering Research

Chemical Synthesis Pathways and Reaction Kinetics

The synthesis of magnesium citrate (B86180), dibasic hydrate (B1144303), is a subject of ongoing research, focusing on optimizing reaction efficiency, purity, and the physical characteristics of the final product. The primary synthesis routes involve the reaction of citric acid with various magnesium-containing precursors.

The most common industrial methods for producing magnesium citrate involve the neutralization reaction between citric acid and a magnesium source such as magnesium carbonate, magnesium hydroxide (B78521), or magnesium oxide. meixi-mgo.comgoogle.com This process is typically carried out in an aqueous solution.

The general procedure involves dissolving citric acid in water, followed by the gradual addition of the magnesium source. google.com The reaction is often exothermic, and temperature control is a critical parameter, with temperatures commonly maintained around 70-90°C to facilitate the reaction. meixi-mgo.comgoogle.com Stirring is essential to ensure a homogenous mixture and prevent the agglomeration of reactants. The pH of the reaction mixture is carefully monitored and controlled, typically within a range of 5 to 8, to ensure the formation of the desired dibasic salt. meixi-mgo.comgoogle.com

After the reaction is complete, the resulting solution is concentrated, often by heating, to induce crystallization. google.com The crystals are then separated, washed (commonly with hot deionized water), and dried to yield the final product. meixi-mgo.comgoogle.com The choice of magnesium source can influence reaction kinetics and final product characteristics. A patent describes a method using weight ratios of magnesium carbonate, magnesium oxide, or magnesium hydroxide to citric acid of 0.55:1, 0.29:1, and 0.41:1, respectively. google.com

Table 1: Comparison of Magnesium Sources for Dibasic Magnesium Citrate Synthesis

| Magnesium Source | Chemical Formula | Key Reaction Considerations |

| Magnesium Carbonate | MgCO₃ | Reacts with citric acid, releasing carbon dioxide gas. The reaction may require careful addition to control foaming. nih.gov |

| Magnesium Hydroxide | Mg(OH)₂ | A base that neutralizes citric acid, forming water as a byproduct. prepchem.com |

| Magnesium Oxide | MgO | Tends to have a slower reaction rate compared to carbonates and hydroxides but is an effective source. meixi-mgo.com |

An alternative synthetic route involves the direct reaction of elemental magnesium with citric acid. google.com This method utilizes magnesium in the form of chips or turnings, which are added to an aqueous solution of citric acid. A Russian patent details a process where a 9-11% aqueous solution of citric acid is reacted with magnesium chips at a weight ratio of approximately 4.8-5.0:1 (citric acid to magnesium). google.com

The reaction is carried out at a controlled temperature, starting from 16-18°C and rising to about 45°C. google.com A significant aspect of this process is the production of hydrogen gas as a byproduct. The reaction proceeds until the pH of the mixture reaches 7.0-7.1 and gas evolution ceases. google.com The resulting solution is then decanted, evaporated, and dried to yield the magnesium citrate product with a reported magnesium content of 13.80%. google.com This method offers a way to produce magnesium citrate with a high yield from its starting materials. google.com

Research has explored the synthesis of magnesium citrate from naturally occurring minerals, such as dolomite (B100054) (MgCa(CO₃)₂), to provide a cost-effective and readily available source of magnesium. journalssystem.comjournalssystem.com This process is more complex and involves multiple stages.

A described method first involves the conversion of dolomite into magnesium sulfate (B86663). journalssystem.comjournalssystem.com This is followed by a reaction to produce basic magnesium carbonate. This intermediate magnesium compound is then reacted with a solution of citric acid. journalssystem.com In one study, 4.5 grams of basic magnesium carbonate were added to a solution of 6 grams of citric acid in 20 cm³ of distilled water. The resulting magnesium citrate was then precipitated from the solution using ethanol, filtered, and dried, achieving a 70% yield. journalssystem.com This pathway demonstrates the feasibility of utilizing abundant natural minerals for the production of organic magnesium compounds. journalssystem.comjournalssystem.com

Crystallization Research and Polymorphism Control

The crystallization step is crucial in the synthesis of magnesium citrate, as it determines the purity, crystal size, and hydration state of the final product.

Traditional crystallization of magnesium citrate is typically achieved by cooling the reaction solution or by evaporating the solvent to achieve supersaturation, followed by precipitation. meixi-mgo.com However, research has focused on advanced techniques to better control the crystallization process.

One innovative approach is the use of an ultrasonic-microwave hybrid reactor. mdpi.com This technique significantly accelerates the crystallization process. Ultrasonic waves promote the dissolution of the magnesium source and the reaction with citric acid through cavitation, while microwaves speed up crystal nucleation by enhancing molecular motion. mdpi.com This dual-energy input can reduce reaction times from over 48 hours in conventional methods to just 6 minutes, yielding a product with higher purity (98.5%) and a controlled crystal size of 20–50 µm. Other methods, such as vacuum-assisted crystallization, enhance the driving force for crystal initiation and growth. encyclopedia.pub Centrifugal dehydration is another technique employed to efficiently remove water before the final drying stage, reducing processing time and preventing thermal degradation.

Table 2: Comparison of Crystallization Methods for Magnesium Citrate

| Method | Principle | Key Advantages |

| Conventional Cooling/Evaporation | Reduces solubility by lowering temperature or removing solvent, leading to crystallization. meixi-mgo.com | Simple process, widely used in industrial production. meixi-mgo.com |

| Ultrasonic-Microwave Hybrid | Uses ultrasonic and microwave energy to accelerate reaction and nucleation. mdpi.com | Rapid reaction time, high purity, controlled crystal size. |

| Vacuum Crystallization | Reduces pressure to lower the boiling point of the solvent, enhancing evaporation and crystallization. encyclopedia.pub | Strengthens the driving force for crystal formation. encyclopedia.pub |

Magnesium citrate can exist in various hydration states, including as a tetrahydrate, nonahydrate, or in an anhydrous form. mdpi.comencyclopedia.pub The specific hydrate formed is highly dependent on the synthesis and, particularly, the drying conditions. The hydration state is a critical quality attribute, as it affects the compound's stability and physical properties.

The hydration mechanism involves a process of dissolution and precipitation. researchgate.net Research indicates that the hydration process is controlled by the concentration of C₆H₆O₇²⁻ ions in the solution. researchgate.net The final number of water molecules in the crystal lattice is primarily controlled by the drying temperature and duration. For instance, drying at a lower temperature of 70-80°C for about 5 hours can yield magnesium citrate containing crystal water. meixi-mgo.comgoogle.com To obtain the anhydrous form, a higher temperature of 150°C for an extended period (e.g., 60 hours) is required to remove the water of crystallization. meixi-mgo.comgoogle.com The pyrolysis of magnesium citrate nonahydrate begins with dehydration to anhydrous magnesium citrate at around 150°C. researchgate.net The tetrahydrate form is specified as having a loss on drying between 22.2% and 28.2% when dried at 180°C. This demonstrates that precise control over thermal processing is essential for producing magnesium citrate with a specific and consistent hydration state.

Scale-Up Research and Industrial Process Development

Translating laboratory-scale synthesis of dibasic magnesium citrate hydrate to industrial-scale production presents several challenges. Research in this area focuses on developing robust and economically viable processes that maintain high product quality.

Key considerations in scale-up include reaction kinetics, heat and mass transfer, and the efficient separation and drying of the final product. The choice of raw materials, such as magnesium carbonate, magnesium oxide, or magnesium hydroxide, impacts the reaction conditions and process design. meixi-mgo.com

A patented industrial method details a process involving the preparation of a 43-49% aqueous citric acid solution, which is then reacted with a magnesium source. google.com The process includes controlled stirring speeds (58-75 rpm) to prevent agglomeration, concentration of the material using the heat of reaction, centrifugal dehydration, and drying in an oven at 78°C - 88°C. google.com

Another industrial production method involves reacting magnesium sulfate with sodium carbonate to first produce magnesium carbonate, which is then reacted with citric acid. meixi-mgo.com This multi-step process allows for greater control over the purity of the intermediate and final products.

The development of continuous manufacturing processes is an area of active research, offering potential advantages over traditional batch processes in terms of consistency, efficiency, and cost-effectiveness. The use of advanced process analytical technology (PAT) can enable real-time monitoring and control of critical process parameters, further ensuring product quality during large-scale production.

High Resolution Structural Characterization and Advanced Spectroscopic Studies

X-ray Diffraction Analysis

X-ray diffraction (XRD) is a cornerstone technique for the solid-state characterization of magnesium citrate (B86180), dibasic hydrate (B1144303). It provides fundamental information about the crystal lattice, allowing for phase identification and detailed structure solution.

Single-Crystal and Powder X-ray Diffraction for Crystalline Phase Identification

Powder X-ray diffraction (PXRD) is a primary method for identifying the crystalline phases of magnesium citrate compounds. The technique involves directing X-rays at a powdered sample and measuring the scattering angles of the diffracted beams. The resulting diffraction pattern serves as a unique fingerprint for a specific crystalline solid.

For instance, PXRD patterns of dietary supplements containing magnesium citrate have been used to confirm its presence. nih.gov The positions and intensities of the diffraction lines in an experimental pattern are compared with standard data from crystallographic databases, such as the International Centre for Diffraction Data (ICDD). nih.gov A match, typically with a deviation (Δ2θ) of less than 0.2°, confirms the identity of the substance. nih.gov In some analyses, only a few characteristic diffraction lines are sufficient to identify magnesium citrate in a mixture. nih.govresearchgate.net

While single-crystal X-ray diffraction provides the most definitive structural data, obtaining suitable single crystals of magnesium citrate hydrates can be challenging. Therefore, powder diffraction data is often the primary source for phase identification and even for structure solution. nih.gov

Synchrotron X-ray Powder Diffraction for Structure Elucidation

For complex structures where single crystals are not available, high-resolution synchrotron X-ray powder diffraction is a powerful alternative for complete structure elucidation. nih.gov The high intensity and collimation of synchrotron radiation yield diffraction patterns with exceptional resolution, allowing for the determination of atomic positions from a polycrystalline sample.

The crystal structure of a specific hydrate, magnesium hydrogen citrate dihydrate [Mg(HC₆H₅O₇)(H₂O)₂], was successfully solved and refined using this method. nih.gov The analysis revealed that the magnesium (Mg) cation is octahedrally coordinated. The citrate anion acts as a chelating agent, binding to the magnesium ion in a tridentate fashion (binding through three atoms). nih.gov The conformation of the citrate anion in this structure was identified as trans, trans. nih.gov This level of detail is critical for understanding the coordination chemistry and intermolecular interactions within the crystal lattice.

Polymorphic Investigations and Hydrate Form Differentiation

Magnesium citrate can exist in various forms, including different hydration states (hydrates) and potentially different crystal packing arrangements (polymorphs). Differentiating between these forms is crucial as they can exhibit distinct physical properties.

X-ray diffraction is a key tool for this purpose. For example, research has identified and solved the crystal structures of different magnesium citrate compounds, such as magnesium hydrogen citrate dihydrate and bis(dihydrogencitrato)magnesium. nih.gov These compounds differ in their stoichiometry and the conformation of the citrate anion. In the dihydrate form, the citrate anion has a trans, trans conformation, while in bis(dihydrogencitrato)magnesium, it adopts a trans, gauche conformation and chelates the magnesium ion differently. nih.gov

Furthermore, various hydrated forms are known to exist, such as magnesium citrate dibasic tetrahydrate, which is defined by the molecular formula C₆H₆MgO₇·4H₂O. tga.gov.au Each distinct hydrate will produce a unique X-ray diffraction pattern, allowing for its unambiguous identification. The study of these different forms is essential for controlling the quality and consistency of the material.

Vibrational and Nuclear Magnetic Resonance Spectroscopies

Vibrational and nuclear magnetic resonance (NMR) spectroscopies provide complementary information to XRD by probing the chemical bonds and local atomic environments within the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a sample, causing molecular vibrations such as stretching and bending of chemical bonds. The resulting spectrum is characteristic of the functional groups present in the molecule.

In the analysis of magnesium citrate precursors, FTIR spectra show distinct absorption bands that can be assigned to specific functional groups. researchgate.net Key spectral features include:

A very broad and intense absorption band in the region of 3000-3800 cm⁻¹, which is characteristic of the stretching vibration of hydroxyl (-OH) groups from both the citrate molecule and water of hydration. researchgate.net

Bands corresponding to the carboxylate group (COO⁻), which are crucial for identifying the citrate anion and its coordination to the magnesium ion. researchgate.net The decomposition of the citrate precursor at higher temperatures leads to a reduction in the intensity of these bands. researchgate.net

In some magnesium compounds, a sharp and intense signal around 3695 cm⁻¹ can indicate the Mg-OH stretching vibration. researchgate.net

The FTIR spectrum provides a detailed picture of the chemical bonding environment in magnesium citrate, dibasic hydrate.

| FTIR Spectral Data for Mg-Citrate Precursor | |

| Wavenumber (cm⁻¹) | Assignment |

| 3000-3800 | Broad -OH stretching vibration (hydroxyl groups and water) |

| 1420-1540 | Signals typical for MgO and Mg(OH)₂ can appear in decomposed samples |

| ~3695 | Sharp Mg-OH stretching vibration |

| Data sourced from references researchgate.netresearchgate.net. |

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy is another form of vibrational spectroscopy that is complementary to FTIR. It relies on the inelastic scattering of monochromatic light (from a laser) by molecules. The resulting Raman spectrum provides a specific "fingerprint" of a molecule's vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating molecular structure. By probing the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.

For this compound, ¹H and ¹³C NMR spectroscopy serve to confirm the identity of the citrate anion and characterize the water of hydration.

¹H NMR Spectroscopy : In ¹H NMR, the chemical shifts of protons are highly sensitive to their local electronic environment. The spectrum of dibasic magnesium citrate hydrate is expected to show distinct signals corresponding to the different types of protons. The protons of the water molecules of hydration typically appear as a broad signal due to exchange processes and hydrogen bonding. nih.govnih.gov The citrate molecule itself has non-equivalent methylene (B1212753) protons (–CH₂–) which appear as a complex multiplet pattern, typically an AB quartet, due to their diastereotopic nature. The hydroxyl proton of the citrate may be observable, though its signal can be broad or exchange with water protons. Studies on related hydrated magnesium minerals show that water proton resonances can appear in the +3.0 to +4.8 ppm range, while hydroxyl protons are observed elsewhere, such as around +0.05 ppm for the hydroxyl in brucite (Mg(OH)₂). nih.govnih.gov

¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides a fingerprint of the carbon skeleton. For the citrate anion, distinct resonances are expected for the three types of carboxylate carbons (–COO⁻) and the three aliphatic carbons (–CH₂– and the quaternary C-OH). The chemical shifts of the carboxylate carbons are particularly informative for confirming the deprotonation state. In the dibasic form, two of the three carboxylic acid groups are deprotonated. The specific chemical shifts can be compared to reference data for citric acid and its salts to confirm the structure. wpmucdn.com

Table 1: Representative ¹³C NMR Chemical Shifts for Citrate This table provides expected chemical shift ranges based on data for citric acid and related compounds. Actual values for this compound may vary.

| Carbon Atom | Expected Chemical Shift Range (ppm) | Notes |

|---|---|---|

| Central Quaternary Carbon (C-OH) | 70 - 75 | Carbon bearing the hydroxyl group. |

| Methylene Carbons (-CH₂-) | 42 - 48 | Adjacent to the carboxylate groups. |

| Carboxylate Carbons (-COO⁻ / -COOH) | 170 - 180 | Sensitive to deprotonation state and coordination with Mg²⁺. wpmucdn.com |

Thermal Analysis Techniques

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature. For hydrated salts like this compound, these methods are indispensable for determining the nature of hydration and thermal stability.

Thermogravimetric Analysis (TGA) for Hydration State and Decomposition Pathways

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated over time. It is particularly useful for quantifying the water content in hydrates and observing decomposition processes that involve the loss of volatile components.

For this compound, a typical TGA thermogram reveals a multi-step mass loss. The initial mass loss, occurring at lower temperatures (generally between room temperature and ~125°C), corresponds to the release of water of hydration. netzsch.com The number of steps in this region can indicate whether the water molecules are bound with different energies within the crystal lattice. For instance, some hydrated salts show separate loss events for surface-adsorbed water versus lattice-bound hydrate water. netzsch.com

The Australian Therapeutic Goods Administration (TGA) specifies that for Magnesium Citrate, Dibasic Tetrahydrate (C₆H₆MgO₇·4H₂O), the loss on drying when heated at 180°C for 5 hours should be between 22.2% and 28.2%. tga.gov.au This value corresponds to the theoretical water content of the tetrahydrate. A TGA curve for magnesium citrate shows a significant weight loss beginning around 70°C and continuing to above 200°C, which encompasses the dehydration process. rsc.org At higher temperatures, further mass loss occurs due to the decomposition of the anhydrous citrate salt into magnesium oxide. researchgate.net

Table 2: TGA Data for Magnesium Citrate Hydrate Decomposition

| Temperature Range (°C) | Process | Typical Mass Loss (%) |

|---|---|---|

| ~50 - 200 | Dehydration (Loss of H₂O) | ~22 - 28% for tetrahydrate tga.gov.au |

| > 200 | Decomposition of Anhydrous Citrate | Variable |

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It detects thermal events such as melting, crystallization, and solid-state phase transitions. mdpi.commdpi.com

When analyzing this compound, DSC reveals endothermic events associated with its dehydration. An endotherm is a peak on the DSC curve representing a process that absorbs energy. The removal of water molecules from the crystal lattice requires energy to break the coordinative bonds and hydrogen bonds, resulting in a distinct endothermic peak or a series of overlapping peaks. researchgate.netnsf.gov

One study reports a broad, shallow endothermic peak for magnesium citrate occurring over a range of 73°C to 181°C, with a peak maximum at 131°C. researchgate.net This broadness suggests that the dehydration may be a complex, multi-step process. The temperature and enthalpy of these transitions provide a characteristic fingerprint of the material and can be used for identification and quality control. netzsch.com Following dehydration, further endothermic or exothermic events at higher temperatures would correspond to the melting and subsequent decomposition of the anhydrous salt.

Table 3: DSC Thermal Events for Magnesium Citrate

| Temperature Range (°C) | Peak Max (°C) | Thermal Event | Reference |

|---|---|---|---|

| 73 - 181 | 131 | Endotherm (Dehydration) | researchgate.net |

Advanced Microscopic and Morphological Characterization

Advanced microscopy techniques like Scanning Electron Microscopy (SEM) are used to visualize the surface topography and morphology of particulate materials at high magnification. mdpi.com For a powdered substance like this compound, SEM provides critical information on particle size, shape, and surface texture.

SEM images of magnesium citrate powder reveal the morphology of the crystals. The particles can be characterized as having irregular shapes with varied sizes. researchgate.net A detailed examination of the microscopic morphology of hydrated magnesium citrate (HMC) can show the evolution of the crystal structure during hydration processes. researchgate.net The surface texture can range from smooth facets to more complex, aggregated structures, which can influence bulk properties such as flowability and dissolution rate. The magnification capabilities of SEM allow for visualization from the scale of individual grains down to sub-micron surface features. mdpi.com This characterization is essential for controlling the physical properties of the material during manufacturing.

Terahertz Time-Domain Spectroscopy for Hydrate Distinction

Terahertz Time-Domain Spectroscopy (THz-TDS) is an emerging spectroscopic technique that utilizes radiation in the far-infrared region of the electromagnetic spectrum (typically 0.1 to 3 THz). This low-energy radiation is highly sensitive to the collective vibrational modes of crystal lattices and the dynamics of hydrogen-bond networks, making it exceptionally well-suited for studying hydrated crystalline materials. nih.govresearchgate.net

Research has demonstrated that THz-TDS can be effectively used to detect and differentiate various citrate salts and their crystalline hydrates. nih.gov Key findings from these studies include:

Sensitivity to Hydration: Citrate salts containing water of crystallization exhibit larger absorption coefficients in the THz range compared to their anhydrous counterparts. nih.gov The presence of water molecules introduces new vibrational modes and alters the dielectric properties of the material, which are readily detected.

Distinct Spectral Features: Different hydrates of the same salt can be distinguished by their unique THz absorption spectra. The specific frequencies of the absorption peaks are determined by the crystal structure and the bonding environment of the water molecules.

Influence of Crystalline State: The THz spectrum is highly sensitive to the crystalline state of the sample. Amorphous and crystalline forms of the same compound will produce different spectra, allowing for the characterization of crystallinity. nih.gov

This technique provides a non-invasive and rapid method for distinguishing between different hydrate forms of magnesium citrate, which may be difficult to differentiate using other methods.

Fundamental Physicochemical Research and Interfacial Phenomena

Research on Solubility and Dissolution Kinetics

The solubility and rate at which magnesium citrate (B86180), dibasic hydrate (B1144303) dissolves are influenced by several factors, most notably its hydration state and the pH of the surrounding medium.

The degree of hydration significantly impacts the solubility of magnesium citrate. Different hydrate forms exhibit varying dissolution characteristics. For instance, the pentahydrate form of magnesium citrate is readily soluble in water, dissolving at a concentration of 20 g/100 mL at 20°C. In contrast, the anhydrous form is only slightly soluble in water. This difference underscores the importance of the crystalline structure and the presence of water molecules in the dissolution process.

A patent for a stable, soluble magnesium acid citrate highlights that decreasing the water content of the pentahydrate form under specific conditions can stabilize it against conversion to an insoluble form. google.com This dehydrated form demonstrates enhanced stability, even in hot and humid conditions, and readily dissolves in cold water. google.com Research on magnesium stearate (B1226849), another magnesium-containing compound, further illustrates the role of hydration. Different hydrates (anhydrate, monohydrate, and dihydrate) show distinct thermal behaviors and stabilities, which in turn affect their performance in pharmaceutical formulations. mdpi.com

The dissolution of magnesium citrate, dibasic hydrate is highly dependent on pH. This is due to the nature of its citrate ligands and magnesium ions. In vitro studies simulating gastrointestinal conditions have shown a clear trend of increasing solubility with increasing acidity.

A comparative analysis of magnesium citrate's solubility in varying acidic environments demonstrates this pH-dependent behavior:

Table 1: Solubility of Magnesium Citrate in Simulated Gastrointestinal Conditions

| Hydrochloric Acid (mEq/300 mL) | Magnesium Citrate Solubility (%) | Magnesium Oxide Solubility (%) |

| 0 (water) | 55 | <1 |

| 12.1 (moderate acid) | 85 | 22 |

| 24.2 (peak acid secretion) | 97 | 43 |

Data sourced from in vitro solubility analysis.

This table clearly illustrates that as the concentration of hydrochloric acid increases, simulating higher stomach acidity, the solubility of magnesium citrate significantly improves. The pH of a 1% solution of magnesium hydrogen citrate is approximately 4. lohmann-minerals.com

The dissolution of magnesium citrate is an osmotic process. wikipedia.orgpatsnap.com It works by drawing water through tissues via osmosis. wikipedia.orgpatsnap.com Once in the intestine, it attracts a sufficient amount of water to induce bowel movement. wikipedia.orgpatsnap.com This influx of water also stimulates bowel motility. wikipedia.org The process is most effective on an empty stomach and should be accompanied by fluid intake to aid absorption. wikipedia.org

The cathartic action of magnesium citrate is primarily due to the high osmolarity of its solution, which draws large volumes of fluid into the intestinal lumen. drugbank.comnih.gov Additionally, magnesium ions may stimulate nitric oxide synthase activity and increase the biosynthesis of platelet-activating factor, a phospholipid that promotes intestinal secretion and gastrointestinal motility. nih.gov

Hydration Dynamics and Stability Research

The stability of this compound is intrinsically linked to its hydration dynamics.

The hydration mechanism of hydrated magnesium citrate (HMC) is understood to be a dissolution-precipitation process. researchgate.net This process is primarily controlled by the concentration of the dibasic citrate ion (C₆H₆O₇²⁻). researchgate.net During hydration, HMC ionizes, producing magnesium ions (Mg²⁺) and citrate ions. researchgate.net The hydration product is magnesium citrate tetrahydrate. researchgate.net

The addition of substances like magnesium chloride (MgCl₂) can inhibit the ionization of HMC, leading to a reduced concentration of C₆H₆O₇²⁻ and thereby delaying the hydration process. researchgate.net This delay is observable as a shift in the exothermic peak during hydration. researchgate.net

Environmental conditions, particularly temperature and humidity, play a crucial role in the stability of magnesium citrate hydrates. The pentahydrate form of magnesium acid citrate is known to be sensitive to hot weather and humidity, which can cause it to decompose from a soluble to an insoluble form. google.com However, a dehydrated form, created by heating the pentahydrate, shows remarkable resistance to these conditions. google.com This stable form can withstand prolonged periods of high temperature and humidity without decomposing. google.com

The drying temperature is a critical parameter in this process. Temperatures below 75°C are too slow for effective dehydration, while temperatures above 135°C can cause discoloration. google.com Studies on the co-pyrolysis of lotus (B1177795) seedpod and magnesium citrate have also shown a synergetic effect of temperature, where increasing temperatures converted the main components in the bio-oil from carboxylic acids to phenols and aromatics. nih.gov

Research on magnesium stearate hydrates has also shown that humidity has a strong influence on the thermal behavior of the compound. netzsch.com Storage in a humid atmosphere can lead to the formation of higher hydrates. netzsch.com

Impact of Additives on Hydration Behavior

The hydration behavior of this compound, is significantly influenced by the presence of various additives. These additives can alter the kinetics of hydration by affecting the dissolution, nucleation, and precipitation mechanisms. Research into hydrated magnesium citrate (HMC) bonded castables provides detailed insights into these interactions.

The addition of magnesium chloride (MgCl₂) has been shown to inhibit the ionization of HMC, thereby delaying its hydration process. researchgate.net In one study, increasing the MgCl₂ content to 1.0 wt.% delayed the second exothermic peak of hydration from 1 hour to 4.8 hours. researchgate.net This retardation effect can be beneficial for improving the working performance of HMC-bonded castables. For instance, the inclusion of MgCl₂ led to a 26.7% increase in setting time, a 25.2% increase in flow value, and an 8.8% improvement in the cold modulus of rupture, alongside a 12% decrease in porosity. researchgate.net

Other additives also demonstrate marked effects. Aluminum hydroxide (B78521) (Al(OH)₃) can prolong the setting time, whereas magnesium hydroxide (Mg(OH)₂) and calcium hydroxide (Ca(OH)₂) tend to reduce it. researchgate.net The effect of Al(OH)₃ is attributed to the formation of low-solubility aluminum citrate, which inhibits the ionization of the HMC. researchgate.net In contrast, citric acid itself is known to act as an anti-hydration additive for materials like magnesia (MgO). It functions by forming an insoluble magnesium citrate protective layer on the surface of the particles, which significantly reduces the hydration rate. researchgate.net

The table below summarizes the observed effects of different additives on the hydration properties of HMC-bonded castables.

| Additive | Concentration | Effect on Setting Time | Effect on Flow Value | Effect on Cold Modulus of Rupture | Change in Porosity |

| MgCl₂ | 1.0 wt. % | +26.7% | +25.2% | +8.8% | -12% |

| Al(OH)₃ | Not specified | Prolonged (21 to 27 min) | -29.8% | Not specified | Not specified |

| Mg(OH)₂ | Not specified | Reduced (to 19 min) | Not specified | Not specified | Not specified |

| Ca(OH)₂ | Not specified | Reduced (to 7 min) | Not specified | Not specified | Not specified |

This table illustrates the impact of various additives on the hydration and physical properties of Hydrated Magnesium Citrate (HMC) bonded castables, based on research findings. researchgate.net

Surface Chemistry and Adsorption Phenomena Studies

The surface chemistry of magnesium citrate is integral to its role in adsorption phenomena. It can act both as an adsorbent and as a modifier of other adsorbent materials. The pH of the solution plays a critical role in these processes, influencing surface charge and electrostatic interactions. nih.govresearchgate.net

In one study, magnesium citrate was shown to alter the adsorptive capacity of activated charcoal for sodium salicylate (B1505791). nih.gov At a low pH, the presence of magnesium citrate reduced salicylate adsorption, while at a high pH, it enhanced adsorption. nih.gov This pH-dependent behavior highlights the importance of surface charge interactions. nih.gov

Furthermore, magnesium citrate has been used to functionalize nanomaterials to enhance their adsorption capabilities. Starch-based nanomaterials functionalized with magnesium citrate (MNM-Mg) have been developed for the fortification of Vitamin D₃. researchgate.net These nanomaterials exhibited a stable Z-potential of -36 mV and a BET surface area of 28 m²/g. researchgate.net The adsorption of Vitamin D₃ onto these surfaces was analyzed using various isotherm models, including Langmuir, BET, Toth, and Redlich–Peterson, to understand the adsorptive behavior. researchgate.net

The adsorption process is often governed by electrostatic interactions between the charged surface of an adsorbent and the adsorbate molecules. For instance, magnesium-modified fly ash has been shown to be an effective adsorbent for methylene (B1212753) blue, with the adsorption mechanism involving electrostatic interaction and hydrogen bonding. mdpi.com Similarly, magnesium silicate (B1173343) hydrate nanoparticles exhibit a high adsorption capacity for methylene blue, which is significantly influenced by the negative surface charge of the nanoparticles. mdpi.com The pH at the zero point of charge (pHZPC) is a key parameter; at pH values above the pHZPC, the surface is negatively charged, promoting the adsorption of cationic species. mdpi.com

| Study System | Key Findings | Reference |

| Magnesium Citrate & Activated Charcoal | Adsorption of sodium salicylate is pH-dependent: reduced at low pH, enhanced at high pH. | nih.gov |

| Magnesium Citrate-Functionalized Nanomaterials (MNM-Mg) | Stable nanomaterials (Z-potential: -36 mV, Surface Area: 28 m²/g) used for Vitamin D₃ adsorption. | researchgate.net |

| Magnesium-Modified Fly Ash | Adsorption of methylene blue occurs via electrostatic interaction and hydrogen bonding. | mdpi.com |

| Magnesium Silicate Hydrate Nanoparticles | High adsorption capacity for methylene blue is driven by negative surface charge above the pHZPC. | mdpi.com |

This table summarizes findings from various studies on the surface chemistry and adsorption phenomena involving magnesium citrate and related magnesium compounds.

Reaction Mechanisms with Acids and Bases in Solution Chemistry

This compound is a salt formed from a weak acid (citric acid) and a relatively strong base (magnesium hydroxide). reddit.com This composition dictates its behavior in aqueous solutions, where it can act as a buffering agent and an acidity regulator. chemimpex.comebi.ac.uk

The pH of a solution of this compound can vary. The Australian Therapeutic Goods Administration specifies that a 2.5% solution of magnesium citrate, dibasic tetrahydrate in carbon dioxide-free water should have a pH between 3.5 and 4.5, indicating an acidic nature in this concentration range. This acidity likely stems from the equilibria of the citrate ion in water. The citrate ion (C₆H₅O₇³⁻) is the conjugate base of citric acid, a triprotic acid, and can undergo hydrolysis. The dibasic form (HC₆H₅O₇²⁻) has one acidic proton remaining.

Its ability to react with both acids and bases is fundamental to its application as a pH stabilizer in biochemical assays and as an acidity regulator in food products (E number E345). chemimpex.comwikipedia.org In an acidic environment, such as the stomach, it reacts with hydrochloric acid. The reaction can be represented as:

Mg(HC₆H₅O₇) + HCl → MgCl₂ + H₂C₆H₅O₇⁻

In this reaction, the citrate moiety accepts a proton. Conversely, in a basic solution, the remaining acidic proton on the dibasic citrate ion can be neutralized. This buffering capacity allows it to resist significant changes in pH.

The synthesis of magnesium citrate often involves the reaction of a magnesium base (like magnesium oxide or magnesium hydroxide) with citric acid. meixi-mgo.com Controlling the pH during this reaction is crucial to ensure the purity of the final product. meixi-mgo.com The direct reaction of magnesium chloride with citric acid is generally avoided as it leads to an acidic solution that suppresses the dissociation of citric acid and hinders the precipitation of magnesium citrate. stackexchange.com

| Property/Reaction | Description | Reference |

| pH of 2.5% Solution | 3.5 - 4.5 | |

| Functional Role | Buffering agent, Acidity regulator | chemimpex.comebi.ac.uk |

| Reaction with Acid (HCl) | The dibasic citrate ion accepts a proton from the strong acid. | |

| Reaction with Base | The remaining acidic proton on the dibasic citrate ion can be neutralized. |

This table outlines the key acid-base properties and reaction mechanisms of this compound in solution.

Biochemical and Biophysical Research in Model Systems Non Clinical

Investigation of Metal-Ligand Interactions and Chelation Properties

Magnesium citrate (B86180), dibasic hydrate's structure inherently involves the interaction between the magnesium cation (Mg²⁺) and the citrate anion, which acts as a ligand. The citrate ion, being a tricarboxylic acid, possesses multiple potential binding sites for the magnesium ion. This chelation is a key aspect of its biochemical character.

In solution, magnesium citrate dissociates into magnesium and citrate ions. patsnap.com The citrate component can form a complex with the magnesium ion. nih.gov Studies have shown that a significant percentage of magnesium citrate can exist in a complexed, soluble form. nih.gov This metal-ligand interaction is crucial for the bioavailability and transport of magnesium across biological membranes in model systems. The chelation of magnesium by citrate enhances its solubility and stability in aqueous environments. nih.govchemimpex.com

Extensive molecular dynamics simulations on related systems, such as the SAM/SAH riboswitch, have highlighted the intricate role of magnesium ions in stabilizing RNA structures and mediating ligand binding. nih.gov In these models, hydrated magnesium ions line grooves and participate in both inner-shell and outer-shell coordination with the biomolecule and its ligands, pre-organizing the binding sites and influencing conformational changes. nih.gov This demonstrates the fundamental importance of magnesium-ligand interactions in the function of complex biological systems. nih.gov

Role in Cellular Metabolism and Enzyme Activity in In Vitro Models

Magnesium is an essential cofactor for over 300 biochemical reactions in the body, many of which are central to cellular metabolism. patsnap.com It plays a critical role in processes such as energy production, protein synthesis, and DNA stability. patsnap.com In vitro studies utilize magnesium citrate as a bioavailable source of magnesium to investigate its influence on these cellular processes. chemimpex.com

The citrate component itself is a key intermediate in the tricarboxylic acid (TCA) cycle, a fundamental pathway for cellular energy production. nih.gov Research in model organisms has shown that dietary citrate supplementation can influence energy metabolism. nih.gov While these studies are not specific to the dibasic hydrate (B1144303) form, they underscore the metabolic significance of the citrate moiety. In vitro investigations with magnesium citrate can help elucidate the combined effects of both magnesium and citrate on metabolic pathways. When ingested, magnesium citrate dissociates, and the magnesium ion becomes available to participate in numerous bodily functions, including enzyme activity. patsnap.com

Comparative Biochemical Absorption Mechanisms In Vitro

In vitro models are frequently used to compare the absorption characteristics of different magnesium salts. These studies consistently demonstrate the superior bioavailability of magnesium citrate over other forms, particularly magnesium oxide. nih.govnih.gov

A key factor contributing to this is its solubility across a range of pH levels that simulate the gastrointestinal tract. nih.gov In vitro solubility studies have shown that magnesium citrate is substantially more soluble than magnesium oxide in conditions mimicking various states of stomach acid secretion. nih.gov Approximately 65% of magnesium citrate was found to be complexed as soluble magnesium citrate in one in vitro model. nih.gov This enhanced solubility is a prerequisite for absorption, as only dissolved minerals can be transported across the intestinal epithelium.

The citrate component is thought to enhance the bioavailability of magnesium, meaning a greater percentage of the ingested magnesium is available for use. patsnap.com

Table 1: Comparative In Vitro Solubility of Magnesium Salts

| Magnesium Salt | Solubility in Water | Solubility in Simulated Peak Acid Secretion |

|---|---|---|

| Magnesium Citrate | 55% | Substantially more soluble than magnesium oxide |

| Magnesium Oxide | Virtually insoluble | 43% |

Data sourced from in vitro studies comparing the solubility of 25 mmol of each magnesium salt. nih.gov

Research on Buffering Capacity and pH Stabilization in Biochemical Assays

Magnesium citrate, dibasic hydrate is valued in laboratory settings for its buffering capacity. chemimpex.comchemimpex.com Its ability to help stabilize the pH of solutions makes it a useful component in various biochemical assays. chemimpex.com Maintaining a stable pH is often critical for the proper functioning of enzymes and other biological molecules being studied in vitro. The citrate ion, with its multiple pKa values, can act as a buffer over a specific pH range. This property, combined with its role as a magnesium source, makes it a versatile reagent in biochemical research. chemimpex.comchemimpex.com

Applications in Advanced Materials Science and Chemical Technologies

Research on Novel Material Synthesis and Formulation

The integration of citrate (B86180) ions, often derived from compounds like magnesium citrate, into new material formulations is an active area of research, particularly in the field of biocompatible cements.

Magnesium phosphate-based cements (MPCs) are a focal point of research for orthopedic applications due to their promising characteristics for bone regeneration. acs.orgnih.govacs.org The incorporation of citrate, for which magnesium citrate dibasic hydrate (B1144303) can serve as a source, is an innovative strategy to enhance the performance of these biomaterials. acs.orgnih.gov Research has explored the preparation and characterization of MPCs containing citrate, an ion naturally present in bone. acs.orgnih.govacs.org

Studies show that adding citric acid to magnesium calcium phosphate (B84403) cement (MCPC) formulations, which include components like MgO, KH₂PO₄, and Ca(H₂PO₄)₂, can modify the material's properties. nih.govjostchemical.com The hydration reaction in these cements, typically involving magnesium oxide and a phosphate source, leads to the formation of a hardened crystal network, such as struvite (NH₄MgPO₄·6H₂O). researchgate.netresearchgate.net The introduction of citrate into this system influences the reaction kinetics and the final structure. nih.govjostchemical.com

The citrate ion plays a multifaceted role in tuning the properties of magnesium phosphate cements for research purposes. A key research finding is that the addition of citric acid can effectively modulate the setting time and enhance the compressive strength of these cements. nih.govjostchemical.com This allows for the tailoring of materials to meet specific handling and mechanical requirements. acs.orgnih.gov

Upon contact with aqueous media, these citrate-containing cements have demonstrated an ability to release the citrate ions in a concentration-dependent manner. acs.orgnih.gov This release has two significant effects in a non-clinical research context: it contributes to the alkalinization of the surrounding medium and improves the dissolution rate of the cement. acs.orgnih.gov Furthermore, research has highlighted the beneficial effect of the released citrate on the cytocompatibility of the MPCs. acs.orgnih.gov Studies using human fibroblasts and osteoblast-like cells have shown that a finely tuned concentration of released citrate can lead to greater cell viability, suggesting its potential to improve the biocompatibility of the material. acs.orgnih.govnih.gov This has led to the development of citrate-based biomaterials (CBBs) with tunable mechanical properties and degradation rates. nih.gov The inherent functionality of citric acid, with its multiple carboxyl and hydroxyl groups, is vital in designing these novel materials. nih.gov

Table 1: Effect of Citrate Integration on Magnesium Phosphate Cement Properties (Research Context)

| Property | Observation | Research Finding |

| Setting Time | Modified and controlled. | The addition of citric acid was found to modulate the setting time of Magnesium Calcium Phosphate Cement (MCPC). nih.govjostchemical.com |

| Mechanical Strength | Enhanced compressive strength. | Citric acid was adopted to successfully modify and improve the compressive strength of the cement. nih.gov |

| Biocompatibility | Improved cytocompatibility. | A higher concentration of released citrate from the cements correlated with greater observed cell viability. acs.orgnih.gov The modified cements showed good cytocompatibility with MC3T3-E1 cells. nih.gov |

| Ion Release | Controlled release of citrate. | Cements demonstrated the ability to release citrate in a concentration-dependent manner when incubated in water. acs.orgnih.gov |

| Degradation | Improved dissolution rate. | The inclusion of citrate enhances the dissolution rate of the cements, a factor in material resorbability. nih.gov |

Use as a Reagent in Analytical Chemistry Method Development

In the field of analytical chemistry, magnesium citrate dibasic hydrate serves as a reagent-grade material. It is available in various pharmacopeia grades, including USP, EP, and BP, indicating its purity and suitability for analytical applications. anmol.org One specific application is in the complexometric titration of magnesium, where a solution of the compound is titrated with sodium EDTA. anmol.org In this context, 1 mL of 0.1 M sodium EDTA is equivalent to 2.431 mg of magnesium, providing a basis for quantitative analysis. anmol.org Its properties as a buffering agent are also valuable in laboratory settings for stabilizing the pH in various biochemical assays. chemimpex.com

Industrial Chemical Processes and Reaction Engineering Research

Research into the production of magnesium citrate itself provides insights into industrial chemical processes and reaction engineering. One patented method details the production of magnesium citrate by reacting a 9-11% aqueous solution of citric acid with magnesium metal chips. google.com The process involves controlling the temperature between 16°C and 45°C and adjusting the pH of the reaction mass to 7.0-7.1. google.com The final product is obtained after separating the solution, followed by evaporation and drying. google.com This method is designed to achieve a high yield from the starting materials with controlled reaction parameters. google.com Another process mentioned in research literature involves the reaction of magnesium citrate with sodium hydroxide (B78521) to precipitate magnesium hydroxide, a reaction utilized in industrial purification processes to isolate the hydroxide.

Research in Food Chemistry as a Functional Additive (Stabilizer, Preservative, Acidity Regulator)

Magnesium citrate dibasic hydrate is widely researched and used in food chemistry as a multifunctional additive. chemimpex.com It is recognized for its roles as a food acidity regulator, stabilizer, and preservative. chemimpex.comebi.ac.uk As an acidity regulator, it is used to change or control the alkalinity or acidity of food products, functioning as a buffering agent to maintain flavor stability. ebi.ac.uk Its role as a stabilizer and preservative contributes to the shelf-life and quality of processed foods. chemimpex.com Beyond these functions, it is also added to foods to enhance their nutritional profile by boosting the magnesium content.

Table 2: Functions of Magnesium Citrate, Dibasic Hydrate in Food Chemistry Research

| Function | Description |

| Acidity Regulator | Changes or controls the acidity and alkalinity of foods. ebi.ac.uknih.gov |

| Stabilizer | Helps to maintain the physicochemical properties of food products. chemimpex.com |

| Preservative | Contributes to the preservation and shelf-life of foods. chemimpex.com |

| Nutritional Enhancement | Added to processed foods to increase their magnesium content. |

Computational Chemistry and Theoretical Modeling

Molecular Dynamics Simulations of Crystal Growth and Hydration

Molecular dynamics (MD) simulations are instrumental in understanding the dynamic processes of crystal growth and hydration of magnesium citrate (B86180), dibasic hydrate (B1144303). nih.gov These simulations model the movement of individual atoms and molecules over time, providing a detailed picture of how the crystal lattice forms and how water molecules interact with the ionic species.

First principles molecular dynamics simulations, based on density functional theory (DFT), have been employed to study the structure and dynamics of the hydrated magnesium ion (Mg²⁺) and its complexes in aqueous solutions. These simulations reveal that the first hydration shell of the hydrated magnesium ion typically consists of six water molecules. The dynamics of these hydration shells, including the exchange of water molecules, are crucial for understanding the initial stages of crystal nucleation and growth. The complexity of hydrate formation is often greater in confined environments, such as porous media, compared to bulk solutions, highlighting the cooperative nature of hydrate growth and molecular diffusion. nih.gov

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations, particularly those based on density functional theory (DFT), are essential for elucidating the electronic structure and bonding within magnesium citrate, dibasic hydrate. nih.gov These calculations provide a fundamental understanding of how magnesium and citrate ions interact.

DFT has been successfully used to optimize the crystal structures of magnesium citrate hydrates solved from powder diffraction data. nih.govresearchgate.net For instance, in magnesium hydrogen citrate dihydrate, the citrate anion adopts a specific conformation (trans, trans) and chelates to the magnesium cation in a tridentate fashion. nih.govresearchgate.net These calculations also help in understanding the nature of the coordination bonds between the magnesium cation and the oxygen atoms of the citrate and water molecules, which are typically organized in an octahedral geometry around the magnesium ion. nih.govresearchgate.net

Prediction of Intermolecular Interactions and Stability

The stability of this compound is largely determined by a network of intermolecular interactions, including strong O-H···O hydrogen bonds. nih.govresearchgate.net Computational methods are used to predict and analyze these interactions.

In the crystal structure of magnesium hydrogen citrate dihydrate, the un-ionized carboxylic acid group forms a strong, charge-assisted hydrogen bond with a central carboxylate group. nih.gov Additionally, the hydroxyl group and water molecules act as donors in a series of hydrogen bonds. nih.gov These hydrogen bonding networks play a critical role in stabilizing the crystal lattice. The stability constants of magnesium citrate complexes have also been a subject of study, providing quantitative measures of their stability in solution. rsc.org

In Silico Approaches for Structure-Property Relationship Elucidation

In silico approaches, which are computational studies performed on a computer, are vital for establishing relationships between the molecular structure of this compound and its macroscopic properties. These methods can predict various physicochemical properties based on the compound's atomic and molecular structure.

For example, multi-scale modeling techniques can be used to upscale information obtained from electronic structure calculations to predict bulk properties. tue.nl DFT-based studies have been used to investigate the molecular structural properties of magnesium salt hydrates, revealing that the extensive network of hydrogen bonds significantly influences the chemical structure and can lead to distortions in the hydrated structures. tue.nl By combining experimental data with computational predictions, a more comprehensive understanding of the structure-property relationships can be achieved. researchgate.net

| Computed Property | Value | Source |

| Molecular Weight | 214.41 g/mol | PubChem |

| Exact Mass | 213.9963942 Da | PubChem |

| Monoisotopic Mass | 213.9963942 Da | PubChem |

| IUPAC Name | magnesium;3-carboxy-3-hydroxypentanedioate | PubChem |

| InChI | InChI=1S/C6H8O7.Mg/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+2/p-2 | PubChem |

| InChIKey | DIXGJWCZQHXZNR-UHFFFAOYSA-L | PubChem |

| SMILES | C(C(=O)[O-])C(CC(=O)[O-])(C(=O)O)O.[Mg+2] | PubChem |

Analytical Method Development and Validation for Research Purity and Quantification

Development of Chromatographic Methods for Purity Assessment

Chromatographic techniques are indispensable for separating and identifying the citrate (B86180) component and potential organic impurities within Magnesium Citrate, Dibasic Hydrate (B1144303). Ion chromatography (IC) and High-Performance Liquid Chromatography (HPLC) are the primary methods employed.

Development of an ion chromatography method with suppressed conductivity detection offers a sensitive and specific approach for the determination of citrate. researchgate.net Advances in column technology, such as hydroxide-selective anion exchangers, permit the separation of strongly retained anions like citrate using lower concentrations of hydroxide (B78521) eluents, which enhances detection limits. researchgate.net A typical IC system for citrate analysis would involve an IonPac® AS11 analytical column with a sodium hydroxide eluent. researchgate.net

For assessing purity, the method must be able to resolve citrate from other potential organic acids or degradation products. Method development involves optimizing the eluent concentration, flow rate, and column temperature to achieve baseline separation of all relevant peaks. The United States Pharmacopeia (USP) has outlined various chromatographic procedures for different citrate-containing dosage forms, some of which involve cation-exchange chromatography to convert magnesium citrate to citric acid before titration. researchgate.net

Spectrophotometric Techniques for Quantitative Analysis

While chromatographic methods are excellent for purity, spectrophotometric and titrimetric methods provide reliable quantitative analysis of the primary components.

A common and official method for determining the magnesium content is through complexometric titration. drugfuture.com This involves dissolving a precisely weighed sample of Magnesium Citrate, Dibasic Hydrate in water and adding a buffer solution (e.g., ammonia-ammonium chloride) to maintain a high pH. An indicator, such as Eriochrome Black T, is used, and the solution is titrated with a standardized solution of ethylenediaminetetraacetic acid (EDTA). drugfuture.com The endpoint is observed as a distinct color change, for instance, from wine-red to blue. nih.gov This method is based on the formation of a stable 1:1 complex between magnesium ions and EDTA. nih.gov

For citrate quantification, while direct spectrophotometric methods are less common, citrate can be assayed via enzymatic kits that lead to a change in NADH concentration, which is measured spectrophotometrically at 340 nm. However, for research-grade characterization, chromatographic or titrimetric methods are often preferred for their precision.

The Australian Therapeutic Goods Administration (TGA) compositional guideline for a related compound, Magnesium Citrate - Dibasic Tetrahydrate, specifies limits for various impurities which are often tested using methods that rely on spectrophotometry, such as the test for readily carbonisable substances. tga.gov.au In this test, the substance is mixed with sulfuric acid, and the resulting solution's color is compared against a reference solution, indicating the level of organic impurities. tga.gov.au

Advanced Elemental Analysis for Magnesium Content (e.g., ICP-OES)

For a highly accurate and precise determination of the magnesium content, especially at trace levels or for rigorous material characterization, Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) is a superior technique. researchgate.netinorganicventures.com

ICP-OES measures the light emitted by excited magnesium atoms in a high-temperature argon plasma. The intensity of the emitted light at a specific wavelength is directly proportional to the concentration of magnesium in the sample. For magnesium, emission lines around 279 nm are commonly monitored, with the 279.553 nm line often selected to minimize spectral interferences. inorganicventures.com

Method development for ICP-OES involves:

Sample Preparation: Accurately weighing the this compound and dissolving it in a suitable acidic matrix, typically dilute nitric acid, to ensure complete dissolution and prevent precipitation. thermofisher.com

Calibration: Preparing a series of calibration standards from a certified magnesium reference material to bracket the expected sample concentration. qasac-americas.org

Instrument Parameters: Optimizing plasma conditions (e.g., forward power, gas flow rates) and measurement parameters (e.g., integration time, replicate readings) to maximize signal-to-noise ratio and minimize interferences. thermofisher.com

The high sensitivity of ICP-OES also allows for the simultaneous quantification of other elemental impurities, such as calcium, iron, and heavy metals, which is critical for research-grade purity assessment. tga.gov.au

Validation Studies for Research-Grade Characterization Methods

Validation is a formal process that proves an analytical method is suitable for its intended purpose. For research-grade this compound, validation studies for the methods described above must be comprehensive, often following guidelines from the International Conference on Harmonisation (ICH) or pharmacopoeias.

A validation protocol for the assay and impurity methods would include the following parameters:

Specificity: The ability to assess the analyte unequivocally in the presence of other components. For chromatography, this is demonstrated by the separation of the main peak from any impurities. For ICP-OES, it involves checking for spectral interferences from the matrix or other elements.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of concentrations and evaluated using the correlation coefficient of the calibration curve. thermofisher.com

Accuracy: The closeness of the test results to the true value. It is often determined by spike recovery studies, where a known amount of analyte is added to a sample matrix and the recovery is calculated.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability (intra-assay precision), intermediate precision (inter-assay precision), and reproducibility (inter-laboratory precision). thermofisher.com

Range: The interval between the upper and lower concentration levels of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are crucial for impurity methods. LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.

The following table summarizes typical acceptance criteria for method validation based on regulatory guidelines for a related compound.

Table 1: Analytical Method Validation Parameters and Acceptance Criteria

| Parameter | Acceptance Criteria |

|---|---|

| Specificity | No interference at the retention time of the main peak or at the emission wavelength of magnesium. |

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (Relative Standard Deviation, %RSD) | Repeatability: ≤ 1.0%; Intermediate Precision: ≤ 2.0% |

| Range | Typically 80% to 120% of the target concentration. |

The TGA provides specific acceptance criteria for incidental constituents in Magnesium Citrate - Dibasic Tetrahydrate, which can be used as a benchmark during validation. tga.gov.au

Table 2: TGA Specification for Incidental Constituents in Magnesium Citrate - Dibasic Tetrahydrate

| Test | Method Reference | Acceptance Criteria |

|---|---|---|

| Heavy Metals | Ph Eur method 2.4.8 | No more than 10 ppm |

| Iron | Ph Eur method 2.4.9 | No more than 100 ppm |

| Oxalates | As per Ph Eur monograph 2339 | No more than 280 ppm |

| Sulfates | Ph Eur method 2.4.13 | No more than 0.2% |

| Calcium | Ph Eur method 2.4.3 | No more than 0.2% |

Successful validation of these analytical methods ensures that each batch of this compound can be reliably tested for its identity, purity, and magnesium content, confirming its suitability for research applications.

Emerging Research Directions and Future Perspectives for Magnesium Citrate, Dibasic Hydrate

Magnesium citrate (B86180), dibasic hydrate (B1144303) is a compound that is garnering significant attention beyond its established roles. While recognized in pharmaceutical and nutritional applications, emerging research is revealing its potential in diverse scientific and industrial fields. chemimpex.com This exploration into its future prospects is driven by a deeper understanding of its chemical properties and interactions at a molecular level.

Q & A

Q. What are the established methods for synthesizing magnesium citrate, dibasic hydrate, and how do reaction conditions influence its hydration state?

this compound (CAS 144-23-0) is typically synthesized via neutralization of citric acid with magnesium hydroxide or carbonate under controlled pH and temperature. The stoichiometric ratio (e.g., 1:1 Mg:citrate) and reaction time are critical to avoid byproducts like tribasic salts. Hydration states (e.g., anhydrous vs. dihydrate) depend on drying protocols: lyophilization preserves hydration, while vacuum drying at elevated temperatures (≥80°C) may yield anhydrous forms . Characterization via thermogravimetric analysis (TGA) and X-ray diffraction (XRD) is essential to confirm hydration .

Q. How can researchers ensure purity and compliance with pharmacopeial standards for this compound?

USP/NF guidelines (e.g., USP29) mandate identification tests (e.g., FTIR for citrate coordination), limits for impurities (e.g., chloride ≤0.05%, sulfate ≤0.1%), and quantification via titration (EDTA for Mg²⁺) or ICP-OES. For hydrated forms, loss on drying (LOD) tests at 105°C validate water content . Contamination risks arise from residual reactants (e.g., unreacted citric acid), necessitating HPLC or ion chromatography .

Q. What analytical techniques are optimal for distinguishing this compound from related salts (e.g., tribasic or phosphate analogs)?

- XRD : Differentiates crystalline phases; tribasic magnesium citrate exhibits distinct lattice parameters vs. dibasic forms .

- Solid-state NMR : Resolves Mg coordination environments (e.g., citrate binding modes) .

- Elemental analysis : Confirms Mg:C ratio (theoretical 1:6 for C₆H₅O₇·Mg·H) .

- TGA-MS : Identifies dehydration steps (e.g., dihydrate → anhydrous at ~150°C) .

Advanced Research Questions

Q. How do hydration state and crystallinity impact the bioavailability and dissolution kinetics of this compound in pharmacological studies?

Anhydrous forms dissolve faster due to reduced lattice energy, but dihydrate forms may enhance stability in humid environments. In vitro dissolution assays (e.g., USP Apparatus II at 37°C, pH 6.8) coupled with ion-selective electrodes can quantify Mg²⁺ release rates. Bioavailability studies in murine models require isotopic tracing (²⁶Mg) to distinguish exogenous vs. endogenous magnesium .

Q. What mechanistic insights explain contradictions in reported magnesium citrate stability under varying pH and temperature conditions?

Conflicting data often stem from hydration state variability or citrate degradation (e.g., decarboxylation at pH <3 or >9). Accelerated stability studies (40°C/75% RH) with periodic HPLC analysis can track degradation products (e.g., aconitic acid). Computational modeling (DFT) predicts protonation states of citrate ligands influencing Mg²⁺ binding affinity .

Q. How can this compound be functionalized for cross-disciplinary applications (e.g., nutraceuticals or biodegradable materials)?

- Co-crystallization : Incorporate bioactive molecules (e.g., ascorbate) via solvent-drop grinding to enhance solubility .

- Nanoparticle synthesis : Use citrate as a capping agent for MgO nanoparticles; monitor size via DLS and TEM .

- Environmental applications : Leverage citrate’s chelation capacity for heavy metal sequestration in wastewater .

Q. What experimental designs address challenges in quantifying low-concentration magnesium citrate in complex matrices (e.g., biological fluids)?

- Sample preparation : Acid digestion (HNO₃/H₂O₂) for ICP-MS analysis, validated via spike-recovery tests (85–115% recovery) .

- Chromatographic separation : HILIC-ESI-MS/MS with stable isotope internal standards (e.g., ¹³C-citrate) .

Data Interpretation and Reproducibility

Q. Why do studies report conflicting solubility profiles for this compound, and how can these discrepancies be resolved?

Variability arises from differences in ionic strength (e.g., buffer systems), hydration state, and particle size. Standardized protocols (e.g., Ph. Eur. saturation shake-flask method) and nano-sizing (via ball milling) improve reproducibility. Solubility parameters (Hansen solubility parameters) can predict compatibility with excipients .

Q. What are the limitations of current computational models in predicting the thermodynamic stability of magnesium citrate hydrates?